UDCA vs. CDCA – Superior Tolerability with Reduced Hypertransaminasemia and Diarrhea
In a retrospective comparative study of gallstone patients, UDCA demonstrated a markedly superior safety and tolerability profile compared to its 7α-epimer, chenodeoxycholic acid (CDCA). While both agents were effective for gallstone dissolution, UDCA was associated with a significantly lower incidence of hepatotoxicity and gastrointestinal adverse events. Specifically, hypertransaminasemia developed in only 2.6% of UDCA-treated patients versus 37% of those receiving CDCA. Diarrhea occurred in 0% of the UDCA group compared to 60% of the CDCA group [1].
| Evidence Dimension | Incidence of Adverse Events During Gallstone Dissolution Therapy |
|---|---|
| Target Compound Data | Hypertransaminasemia: 2.6% (1 of 46 patients); Diarrhea: 0% (0 of 46 patients) |
| Comparator Or Baseline | Chenodeoxycholic Acid (CDCA): Hypertransaminasemia 37% (19 of 52 patients); Diarrhea 60% (31 of 52 patients) |
| Quantified Difference | CDCA caused 14.2-fold higher hypertransaminasemia rate and absolute 60 percentage-point higher diarrhea incidence |
| Conditions | Retrospective cohort study of 98 gallstone patients treated for 6–18 months; UDCA mean dose 7.7–9.1 mg/kg/day; CDCA mean dose 14.7 mg/kg/day |
Why This Matters
For procurement decisions involving long-term oral bile acid therapy, UDCA's dramatically lower hepatotoxicity and GI intolerance reduce the need for monitoring and patient dropout, directly lowering total cost of care.
- [1] Meredith TJ, Williams GV, Maton PN, Murphy GM, Saxton HM, Dowling RH. Retrospective comparison of 'Cheno' and 'Urso' in the medical treatment of gallstones. Gut. 1982;23(5):382-389. View Source
